synthesis and characterization of 3-acetyl-N-ethylpyridinium bromide
synthesis and characterization of 3-acetyl-N-ethylpyridinium bromide
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3-acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1). This compound is a quaternary ammonium salt synthesized via the Menschutkin reaction. It serves as a vital precursor in the development of NAD+ analogs, ionic liquids, and organocatalysts.
Key Technical Challenge: The presence of the acetyl group at the 3-position exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. Consequently, standard alkylation protocols require optimization regarding solvent polarity and thermal management to ensure high conversion yields.
Theoretical Framework
Reaction Mechanism: The Menschutkin Reaction
The synthesis proceeds via an
-
Nucleophile: 3-Acetylpyridine (Deactivated by the electron-withdrawing carbonyl group).
-
Electrophile: Ethyl Bromide (EtBr).
-
Kinetics: Second-order kinetics (
). -
Transition State: The formation of the charged intermediate is highly sensitive to solvent polarity.[1] A polar aprotic solvent (e.g., Acetonitrile) stabilizes the charge separation in the transition state, significantly lowering the activation energy (
).
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the N-alkylation of 3-acetylpyridine.
Experimental Protocol
Safety Pre-requisite: Ethyl bromide is volatile (Bp 38.4°C) and toxic. 3-Acetylpyridine is an irritant.[2][3] All operations must be performed in a fume hood. The product is hygroscopic ; minimize exposure to atmospheric moisture.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7][8][9] | Role |
| 3-Acetylpyridine | 121.14 | 1.0 | Nucleophile |
| Ethyl Bromide | 108.97 | 3.0 | Electrophile (Excess) |
| Acetonitrile (Anhydrous) | - | Solvent | Medium |
| Diethyl Ether | - | Anti-solvent | Precipitation |
Synthesis Workflow
Step 1: Reaction Setup
-
Dry a 100 mL heavy-walled pressure tube (Ace glass or similar) in an oven at 120°C for 1 hour. Cool under a stream of dry nitrogen.
-
Rationale: Standard reflux allows EtBr to escape due to its low boiling point. A pressure tube ensures high concentration of the electrophile in the liquid phase, driving the reaction kinetics.
-
-
Charge the tube with 3-Acetylpyridine (5.0 g, 41.3 mmol) .
-
Add Acetonitrile (20 mL) . Stir to dissolve.
-
Add Ethyl Bromide (13.5 g, 9.2 mL, ~124 mmol) .
-
Seal the tube tightly with a Teflon screw cap.
Step 2: Thermal Activation
-
Place the vessel in a pre-heated oil bath at 60°C .
-
Stir magnetically for 24 hours .
-
Observation: The solution may darken slightly, and a solid precipitate may begin to form depending on the concentration.
-
Step 3: Isolation and Purification
-
Cool the reaction vessel to room temperature, then place in an ice bath for 30 minutes.
-
Scenario A (Precipitate forms): Filter the solid under nitrogen atmosphere.
-
Scenario B (No precipitate/Oil forms):
-
Concentrate the reaction mixture to ~5 mL using a rotary evaporator (keep bath temp < 40°C).
-
Add Diethyl Ether (50 mL) dropwise with vigorous stirring to induce precipitation.
-
Triturate the resulting oil/solid until a free-flowing powder is obtained.
-
-
Wash the solid 3x with cold Diethyl Ether (20 mL each) to remove unreacted 3-acetylpyridine.
-
Dry the product in a vacuum desiccator over
for 12 hours.
Process Flow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.[5][10][11]
Characterization & Validation
The formation of the quaternary ammonium salt results in distinct shifts in the NMR spectrum due to the deshielding effect of the positive charge on the nitrogen atom.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Proton Position | Multiplicity | Approx. Shift ( | Diagnostic Feature |
| H-2 (Pyridine) | Singlet (s) | 9.40 - 9.60 | Highly deshielded (adjacent to |
| H-6 (Pyridine) | Doublet (d) | 9.10 - 9.20 | Deshielded (adjacent to |
| H-4 (Pyridine) | Doublet (d) | 8.80 - 9.00 | Para to |
| H-5 (Pyridine) | Multiplet (m) | 8.20 - 8.30 | Meta to |
| N-CH2 (Ethyl) | Quartet (q) | 4.60 - 4.80 | Diagnostic of N-alkylation |
| Acetyl CH3 | Singlet (s) | 2.70 - 2.75 | Methyl ketone |
| Ethyl CH3 | Triplet (t) | 1.50 - 1.60 | Coupled to N-CH2 |
Note: Shifts may vary slightly based on concentration and water content.
IR Spectroscopy
-
C=O Stretch: ~1690–1700 cm⁻¹ (Strong).
-
C=N / C=C Ring Stretch: 1600–1640 cm⁻¹.
-
Absence: No N-H stretches (rules out protonation vs. alkylation).
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Typically low melting (often < 150°C, range varies by purity). Note: If the product is an oil, it likely contains solvent or moisture. Recrystallize from Ethanol/Ether.
-
Solubility: Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of Ethyl Bromide | Use a sealed pressure tube; ensure seal integrity. |
| Oily Product | Residual Solvent / Moisture | Triturate with anhydrous ether; dry under high vacuum (>24h). |
| Incomplete Reaction | Low Nucleophilicity | Increase temperature to 80°C (requires pressure vessel rating check) or extend time to 48h. |
References
-
Menschutkin Reaction Kinetics: Abboud, J. L. M., et al. "Solvent effects on the Menschutkin reaction."[12] Journal of the American Chemical Society, 1987.
-
Solvent Effects: Turan, H. T., et al. "Solvent Effects on the Menshutkin Reaction." The Journal of Physical Chemistry B, 2022. Link
- Synthesis of Pyridinium Salts: Buncel, E., et al. "Physical Organic Chemistry of the Pyridinium Cation." Advances in Heterocyclic Chemistry, 1982.
-
Compound Identity (CAS): 3-Acetyl-1-ethylpyridinium bromide (CAS 148355-65-1).[13] ChemicalBook Database. Link
-
Safety Data: Sigma-Aldrich Safety Data Sheet for Pyridinium Bromide derivatives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
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- 5. d-nb.info [d-nb.info]
- 6. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. jetir.org [jetir.org]
- 12. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
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